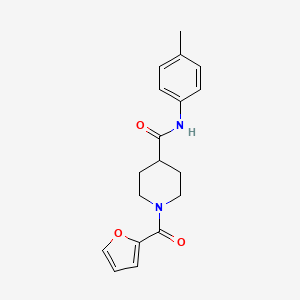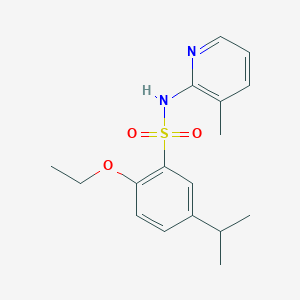
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as FMP, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in pharmacology and medicinal chemistry. FMP belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mechanism of Action
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This activation leads to the inhibition of neurotransmitter release and the reduction of pain signals in the central nervous system.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have antitumor activity in vitro, suggesting that it may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide is its high affinity for the mu-opioid receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, this compound is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several potential future directions for research on 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide. One area of interest is the development of new pain medications based on this compound and other piperidine derivatives. Another area of interest is the investigation of this compound's anti-inflammatory and antitumor properties, which may have applications in the treatment of a variety of diseases. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of 1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide can be achieved through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 2-furoyl chloride in the presence of triethylamine to form the intermediate 1-(2-furoyl)-4-methylbenzoyl chloride. This intermediate is then reacted with piperidine in the presence of a base to yield the final product, this compound.
Scientific Research Applications
1-(2-furoyl)-N-(4-methylphenyl)piperidine-4-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain medications. This compound has also been shown to have analgesic effects in animal models, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-4-6-15(7-5-13)19-17(21)14-8-10-20(11-9-14)18(22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBYEILPQXOFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725886 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-methylpyridin-2-yl)-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5327982.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5327992.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-imidazole-5-carboxamide](/img/structure/B5328002.png)
![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(1-pyrrolidinyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328010.png)
![8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328016.png)
![4-benzyl-3-ethyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5328026.png)
![6-[(2R*,3S*,6R*)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5328039.png)

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328081.png)